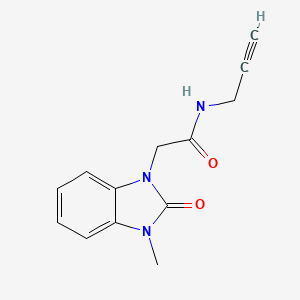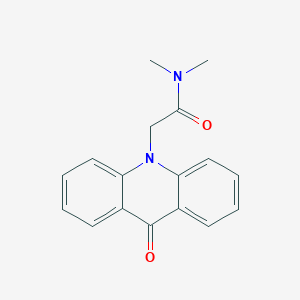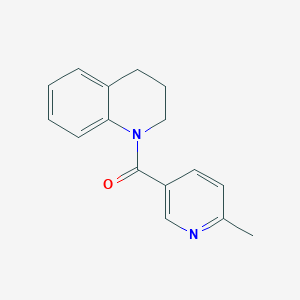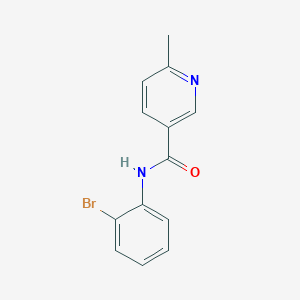
N-(4-methylcyclohexyl)-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylcyclohexyl)-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide, commonly known as 'Metformin,' is a widely used oral medication for the treatment of type 2 diabetes. It is a member of the biguanide class of antidiabetic drugs, which work by reducing glucose production in the liver and improving insulin sensitivity in the body. Metformin has been used for over 60 years and is considered one of the most effective and safe treatments for type 2 diabetes.
作用機序
Metformin works by activating the AMP-activated protein kinase (AMPK) pathway in the body. This pathway regulates energy metabolism and glucose uptake in cells, leading to a reduction in glucose production in the liver and an increase in insulin sensitivity in the body. Metformin also inhibits mitochondrial complex I, leading to a decrease in ATP production and an increase in AMP levels, which in turn activates the AMPK pathway.
Biochemical and Physiological Effects
Metformin has several biochemical and physiological effects in the body. It reduces glucose production in the liver, increases glucose uptake in muscle cells, and improves insulin sensitivity in the body. It also has anti-inflammatory and antioxidant effects, which may contribute to its potential benefits in aging and neurodegenerative diseases. Metformin has been shown to have a positive effect on lipid metabolism, reducing LDL cholesterol levels and increasing HDL cholesterol levels.
実験室実験の利点と制限
Metformin has several advantages for lab experiments. It is a well-studied and established drug, with a known mechanism of action and safety profile. It is also relatively inexpensive and widely available. However, there are some limitations to its use in lab experiments. It has a short half-life and requires frequent dosing, which can be challenging in some experimental settings. It can also have off-target effects, which may complicate interpretation of results.
将来の方向性
There are several future directions for research on Metformin. One area of interest is its potential use in cancer prevention and treatment. Studies have shown that Metformin can inhibit cancer cell growth and improve the efficacy of chemotherapy, but more research is needed to determine the optimal dosing and timing of treatment. Another area of interest is its potential use in aging and neurodegenerative diseases. Studies have shown that Metformin has anti-inflammatory and antioxidant effects, which may contribute to its potential benefits in these areas. However, more research is needed to determine the optimal dosing and timing of treatment in these populations. Finally, there is interest in developing new formulations of Metformin that can improve its pharmacokinetics and bioavailability, potentially leading to improved efficacy and reduced side effects.
合成法
Metformin is synthesized by the reaction of dimethylamine hydrochloride with 1-cyanoguanidine in the presence of sodium hydroxide. The resulting product is then reacted with 4-methylcyclohexanone to produce Metformin hydrochloride. This synthesis method has been optimized over the years to improve the yield and purity of the final product.
科学的研究の応用
Metformin has been extensively studied for its antidiabetic properties, but recent research has also explored its potential therapeutic effects in other areas, such as cancer, aging, and neurodegenerative diseases. Studies have shown that Metformin can inhibit cancer cell growth and improve the efficacy of chemotherapy. It has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential benefits in aging and neurodegenerative diseases.
特性
IUPAC Name |
N-(4-methylcyclohexyl)-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-9-2-4-10(5-3-9)13-11(15)8-14-6-7-17-12(14)16/h9-10H,2-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTGDWFHUDQNFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CN2CCSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7457670.png)
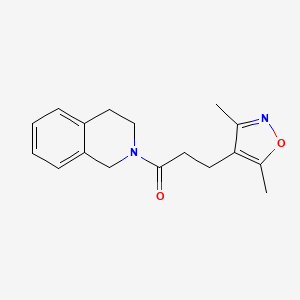
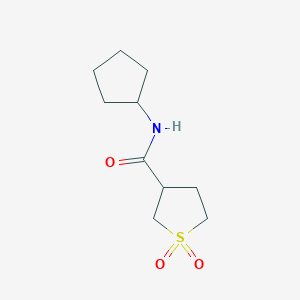
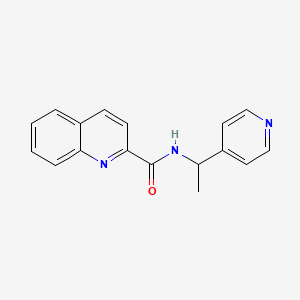
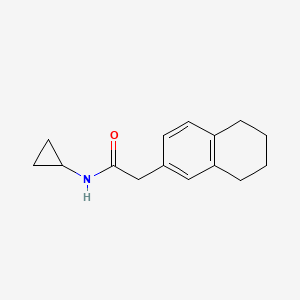
![(3-Methylpiperidin-1-yl)-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7457706.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethylbenzimidazol-2-one](/img/structure/B7457713.png)
